Mefexamide

Description

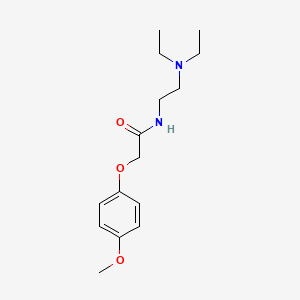

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNIPYLVUPMFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3413-64-7 (mono-hydrochloride) | |

| Record name | Mefexamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048475 | |

| Record name | Mefexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1227-61-8 | |

| Record name | Mefexamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefexamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mefexamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84FP054Z2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefexamide: A Technical Whitepaper on its Presumed Mechanism of Action in the Central Nervous System

Disclaimer: Publicly available scientific literature lacks detailed, specific data on the mechanism of action of Mefexamide. This document provides a comprehensive overview of its general classification and outlines the standard methodologies and potential mechanisms that would be investigated for a compound of this class. The quantitative data, signaling pathways, and experimental workflows presented are illustrative and based on general principles of psychostimulant pharmacology, not on direct experimental evidence for this compound itself.

Introduction

This compound, also known by its developmental code name ANP-297 and brand names such as Perneuron, is a central nervous system (CNS) stimulant that was previously marketed for its psychostimulant and antidepressant properties.[1][2][3] Chemically, it is N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide.[4] Despite its history of clinical use, the specific molecular targets and intricate signaling pathways through which this compound exerts its effects on the central nervous system are not well-documented in peer-reviewed scientific literature.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a foundational understanding of the likely pharmacological profile of this compound based on its classification as a CNS stimulant and antidepressant. Furthermore, it details the requisite experimental protocols that would be necessary to elucidate its precise mechanism of action.

Presumed Pharmacological Class and General Mechanism of Action

Based on its characterization as a CNS stimulant and its historical use as an antidepressant, this compound is presumed to act on monoaminergic neurotransmitter systems. The primary monoamines involved in alertness, mood, and motivation are dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

The mechanism of action for CNS stimulants and many antidepressants typically involves one or more of the following:

-

Inhibition of Monoamine Reuptake: The primary mechanism for terminating the action of monoamines in the synapse is their reuptake into the presynaptic neuron via specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters by a drug like this compound would lead to an increased concentration and prolonged residence time of the respective neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

-

Promotion of Monoamine Release: Some psychostimulants can act as substrates for monoamine transporters, leading to a reversal of the transporter's function and a non-vesicular release of neurotransmitters from the presynaptic terminal.

-

Receptor Agonism/Antagonism: Direct interaction with postsynaptic monoamine receptors (e.g., dopamine receptors D1-D5, adrenergic receptors, or serotonin receptors) could also contribute to the overall pharmacological effect.

Given the limited information, it is plausible that this compound's primary mechanism of action involves the inhibition of DAT and/or NET, a common characteristic of many psychostimulants.

Quantitative Data (Illustrative)

As no specific binding affinity or functional data for this compound is publicly available, the following tables present hypothetical data for a generic CNS stimulant ("Compound X") to illustrate how such information would be structured.

Table 1: Illustrative In Vitro Binding Affinities of Compound X

| Target | Radioligand | Kᵢ (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 50 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 25 |

| Serotonin Transporter (SERT) | [³H]Citalopram | >1000 |

| Dopamine D₂ Receptor | [³H]Raclopride | >5000 |

| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | >5000 |

Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity.

Table 2: Illustrative In Vitro Functional Activity of Compound X

| Assay | Neurotransmitter | IC₅₀ (nM) |

| Dopamine Uptake Inhibition | [³H]Dopamine | 75 |

| Norepinephrine Uptake Inhibition | [³H]Norepinephrine | 40 |

| Serotonin Uptake Inhibition | [³H]Serotonin | >1500 |

IC₅₀ represents the half-maximal inhibitory concentration; a lower value indicates greater potency in inhibiting the transporter function.

Experimental Protocols for Elucidation of Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of standard, rigorous experimental protocols would need to be employed.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of this compound for a wide array of CNS targets, including monoamine transporters and receptors.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET) or from cultured cell lines stably expressing the human recombinant transporter or receptor of interest.

-

Radioligand Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation. This process is repeated for a comprehensive panel of CNS targets.

In Vitro Neurotransmitter Uptake Inhibition Assays

Objective: To assess the functional potency of this compound in inhibiting the reuptake of monoamines.

Methodology:

-

Synaptosome Preparation or Cell Culture: Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue, or cultured cells expressing the target transporter are used.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of this compound.

-

Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration or by washing with ice-cold buffer. The amount of radioactivity taken up by the synaptosomes or cells is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

In Vivo Microdialysis

Objective: To measure the effect of this compound administration on the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

-

Perfusion and Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels following drug administration.

-

Analysis: The concentrations of monoamines in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical mechanism of action for a CNS stimulant and a general experimental workflow for its characterization.

Caption: Hypothetical signaling pathway for a CNS stimulant.

Caption: Experimental workflow for CNS drug characterization.

Conclusion

While this compound has a history of clinical application as a CNS stimulant and antidepressant, the specific molecular details of its mechanism of action remain largely uncharacterized in the public domain. Based on its therapeutic class, it is highly probable that this compound modulates the monoaminergic system, likely through the inhibition of dopamine and/or norepinephrine transporters. To confirm this hypothesis and to fully characterize its pharmacological profile, a systematic investigation using standard in vitro and in vivo techniques is required. The experimental protocols and illustrative data presented in this guide provide a comprehensive framework for such an investigation. Further research is essential to fully understand the therapeutic effects and potential liabilities of this compound.

References

- 1. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models to explore the effects of CNS drugs on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Mefexamide: A Technical Guide to its Pharmacological Profile and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the detailed pharmacological profile of Mefexamide and its metabolites is exceedingly limited. This document summarizes the available information and provides a theoretical framework for its potential metabolism and mechanism of action based on general pharmacological principles. The experimental protocols and quantitative data presented are illustrative and based on common methodologies in drug metabolism and pharmacology research, as specific studies on this compound are not readily accessible in the public domain.

Introduction

This compound is a chemical entity with the IUPAC name N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide.[1] It has been classified as a psychostimulant and has been investigated for potential antidepressant effects. Despite its early classification, a comprehensive pharmacological profile, including detailed pharmacokinetic and pharmacodynamic data, remains largely uncharacterized in publicly accessible scientific literature. This guide aims to consolidate the known information and provide a theoretical framework for its pharmacological properties and metabolic fate, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | [1] |

| Molecular Formula | C15H24N2O3 | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| CAS Number | 1227-61-8 | |

| Synonyms | Timodyne, Mefexadyne, Mexephenamide, ANP 297 | [1] |

Pharmacological Profile (Theoretical)

Due to the absence of specific data for this compound, this section outlines a theoretical pharmacological profile based on its chemical structure and the known actions of similar compounds.

Pharmacodynamics (Hypothetical)

The chemical structure of this compound, featuring a phenoxyacetamide moiety and a diethylaminoethyl side chain, suggests potential interactions with various neurotransmitter systems.

3.1.1. Receptor Binding Profile (Illustrative)

Quantitative data on the receptor binding affinities of this compound are not available. Table 2 provides an illustrative template of a receptor binding profile that would be essential to characterize its pharmacodynamic effects. The targets listed are common for psychoactive compounds.

Table 2: Hypothetical Receptor Binding Affinity Profile of this compound

| Target | Radioligand | Kᵢ (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data not available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available |

| Dopamine D₂ Receptor | [³H]Raclopride | Data not available |

| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | Data not available |

| Adrenergic α₁ Receptor | [³H]Prazosin | Data not available |

| Adrenergic α₂ Receptor | [³H]Rauwolscine | Data not available |

3.1.2. Signaling Pathways (Hypothetical)

Based on its classification as a psychostimulant, this compound could potentially modulate monoaminergic signaling pathways. A hypothetical signaling pathway is depicted below.

Caption: Hypothetical mechanism of this compound action.

Pharmacokinetics (Theoretical)

No pharmacokinetic data for this compound is publicly available. Table 3 presents a template of key pharmacokinetic parameters that would need to be determined through experimental studies.

Table 3: Illustrative Pharmacokinetic Profile of this compound

| Parameter | Description | Value |

| Absorption | ||

| Bioavailability (F%) | Data not available | |

| Tₘₐₓ (h) | Data not available | |

| Distribution | ||

| Volume of Distribution (Vd) (L/kg) | Data not available | |

| Plasma Protein Binding (%) | Data not available | |

| Metabolism | ||

| Primary Enzymes | Data not available | |

| Major Metabolites | Data not available | |

| Excretion | ||

| Half-life (t₁/₂) (h) | Data not available | |

| Clearance (CL) (L/h/kg) | Data not available | |

| Major Route of Elimination | Data not available |

Metabolism of this compound (Theoretical)

The metabolic fate of this compound has not been experimentally determined. Based on its chemical structure, several metabolic pathways can be postulated, primarily involving Phase I and Phase II reactions.

Phase I Metabolism (Hypothetical)

Phase I metabolism of this compound would likely involve oxidation and hydrolysis reactions catalyzed by cytochrome P450 (CYP) enzymes. Potential reactions include:

-

O-demethylation of the methoxy group on the phenyl ring.

-

N-dealkylation of the diethylamino group.

-

Hydroxylation of the aromatic ring or alkyl chains.

-

Hydrolysis of the amide bond.

Caption: Hypothetical Phase I metabolism of this compound.

Phase II Metabolism (Hypothetical)

Phase I metabolites, particularly those with newly formed hydroxyl groups, could undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Caption: Hypothetical Phase II metabolism of this compound metabolites.

Pharmacological Profile of Metabolites (Theoretical)

The pharmacological activity of this compound's potential metabolites is unknown. It is plausible that some metabolites, particularly those from Phase I reactions, could retain, have altered, or lose pharmacological activity compared to the parent compound. For instance, O-demethylation or N-dealkylation could modulate receptor binding affinity and selectivity. A comprehensive evaluation would require the synthesis and pharmacological testing of these putative metabolites.

Experimental Protocols (Illustrative)

Detailed experimental protocols for this compound are not available. The following sections describe standard methodologies that would be employed to determine its pharmacological profile.

In Vitro Metabolism Study

Objective: To identify the metabolic pathways of this compound and the enzymes involved.

Methodology:

-

Incubation: this compound (e.g., 1 µM) is incubated with human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

-

Sample Analysis: At various time points, aliquots are taken and the reaction is quenched. Samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

-

Enzyme Phenotyping: Specific CYP inhibitors are used to determine the contribution of individual CYP isoforms to this compound metabolism.

Caption: Illustrative workflow for an in vitro metabolism study.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound and its metabolites for various CNS receptors and transporters.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared.

-

Competitive Binding: The membranes are incubated with a specific radioligand and varying concentrations of the test compound (this compound or its metabolites).

-

Detection: The amount of bound radioligand is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ (concentration that inhibits 50% of radioligand binding) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound is a compound with a historical classification as a psychostimulant and potential antidepressant, yet its detailed pharmacological profile remains largely undefined in the public domain. This technical guide has synthesized the limited available information and provided a theoretical framework for its potential pharmacodynamics, pharmacokinetics, and metabolism. The generation of robust, quantitative data through rigorous experimental investigation, as outlined in the illustrative protocols, is essential to fully characterize the pharmacological profile of this compound and its metabolites. Such studies will be crucial for any future consideration of its therapeutic potential or risk assessment.

References

Mefexamide: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefexamide, a central nervous system stimulant, has been a subject of scientific interest due to its pharmacological activity. This technical guide provides an in-depth overview of the synthesis pathway and key chemical properties of this compound. The document details a probable synthetic route, summarizes its physicochemical characteristics in a structured format, and presents a generalized experimental protocol for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the IUPAC name N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, is a molecule that has been classified as a central nervous system stimulant.[1] Although it is no longer marketed, its chemical structure and properties are of interest for the design of new pharmacological agents. This document provides a detailed exploration of its synthesis and chemical characteristics to support further research and development efforts.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | [2] |

| Molecular Formula | C15H24N2O3 | [1][2] |

| Molecular Weight | 280.36 g/mol | [2] |

| CAS Number | 1227-61-8 | |

| Melting Point (Hydrochloride) | 112 °C | |

| Solubility | 32 µg/mL (at pH 7.4) | |

| SMILES | CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC | |

| InChIKey | HUNIPYLVUPMFCZ-UHFFFAOYSA-N |

Synthesis Pathway of this compound

The synthesis commences with the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield 2-(4-methoxyphenoxy)acetic acid. This intermediate is then activated, for example by conversion to its acyl chloride, and subsequently reacted with N,N-diethylethane-1,2-diamine to form the final product, this compound.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established chemical literature for analogous reactions.

Synthesis of 2-(4-methoxyphenoxy)acetic acid (Intermediate)

Materials:

-

4-methoxyphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Dissolve sodium hydroxide in water in a reaction vessel equipped with a stirrer and a condenser.

-

Add 4-methoxyphenol to the solution and stir until it dissolves.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until precipitation of the product is complete.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to yield pure 2-(4-methoxyphenoxy)acetic acid.

Synthesis of this compound

Materials:

-

2-(4-methoxyphenoxy)acetic acid

-

Thionyl chloride (SOCl2) or other activating agent

-

N,N-Diethylethane-1,2-diamine

-

Anhydrous inert solvent (e.g., Dichloromethane, Toluene)

-

A base (e.g., Triethylamine)

Procedure:

-

Suspend 2-(4-methoxyphenoxy)acetic acid in an anhydrous inert solvent.

-

Slowly add thionyl chloride to the suspension at room temperature. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an anhydrous inert solvent.

-

In a separate flask, dissolve N,N-diethylethane-1,2-diamine and a base (to neutralize the HCl formed) in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution with stirring, maintaining a low temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

Wash the reaction mixture with water and a dilute base solution to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis pathway and chemical properties of this compound. The presented information, including the plausible synthesis route, a comprehensive table of chemical properties, and generalized experimental protocols, serves as a foundational resource for researchers. The logical workflow and synthesis diagrams offer a clear visual representation of the processes involved. This document is intended to facilitate further scientific inquiry and support the development of novel compounds in the field of medicinal chemistry.

References

Historical development and original therapeutic use of Perneuron

Mefexamide (ANP-297): An Obscure Central Nervous System Stimulant with Limited Publicly Available Research

Despite its history as a marketed central nervous system (CNS) stimulant, Mefexamide (also known as ANP-297 and sold under brand names such as Perneuron, Peroxinorm, and Timodyne) remains a compound with a notably sparse public record of its discovery, development, and initial research findings. A comprehensive review of available scientific literature and historical data reveals a significant lack of in-depth technical information, precluding the creation of a detailed guide on its core discovery and early-stage research.

This compound is chemically identified as N-(2-(diethylamino)ethyl)-2-(4-methoxyphenoxy)acetamide. While its basic chemical structure and identifiers are documented in chemical databases, the narrative of its scientific journey from synthesis to its former therapeutic use is largely absent from publicly accessible records.

Efforts to uncover information regarding the pioneering scientists, the discovering institution, and the specific timeline of its development have been unsuccessful. Similarly, detailed preclinical and clinical data, which would be crucial for understanding its pharmacological profile, safety, and efficacy, are not available in the public domain. This includes a lack of published studies containing quantitative data from in vivo or in vitro experiments, which would be essential for constructing a comprehensive technical overview.

Furthermore, the absence of published research means that detailed experimental protocols for key assays and a definitive understanding of its mechanism of action at the molecular level remain elusive. Without this foundational scientific information, the creation of signaling pathway diagrams, experimental workflow visualizations, and structured data tables, as requested for a technical guide, is not feasible.

Mefexamide: An In-depth Technical Guide on Neuronal Activity (A Data-Deficient Compound)

Notice to the Reader: Despite a comprehensive search of scientific literature and databases, there is a significant lack of publicly available data on the in vitro and in vivo effects of Mefexamide on neuronal activity. This compound, also known by names such as Timodyne, Mefexadyne, and Mexephenamide, is classified as a central nervous system (CNS) stimulant.[1][2][3] However, detailed studies elucidating its specific mechanisms of action at the neuronal level, quantitative data on its effects, and the experimental protocols used for its evaluation are not available in the accessible scientific literature.

An early clinical study from 1969 investigated the electroencephalographic (EEG) effects of this compound in humans, suggesting an impact on brain electrical activity.[4] However, this study does not provide the in-depth mechanistic details, quantitative data, or specific experimental protocols required for a comprehensive technical guide.

Due to this scarcity of information, it is not possible to fulfill the core requirements of this request, which include:

-

Data Presentation: No quantitative data on this compound's effects on neuronal activity (e.g., IC50, EC50 values, changes in neuronal firing rates, effects on ion channels or neurotransmitter levels) could be found to summarize in tabular form.

-

Experimental Protocols: Detailed methodologies for key experiments investigating the neuronal effects of this compound are not described in the available literature.

-

Mandatory Visualization: Without information on signaling pathways or experimental workflows related to this compound's neuronal action, no diagrams can be generated.

General Information on this compound

This compound is a chemical compound with the formula C15H24N2O3.[5] It has been identified as a CNS stimulant, a class of drugs that typically increase alertness, attention, and energy.

Potential Mechanisms of Action (Inferred from CNS Stimulants)

While specific data for this compound is lacking, CNS stimulants as a class exert their effects through various mechanisms that modulate neuronal activity. These can include:

-

Modulation of Neurotransmitter Systems: Many stimulants increase the levels of catecholamines, such as dopamine and norepinephrine, in the synaptic cleft by promoting their release or blocking their reuptake.

-

Interaction with Ion Channels: Some CNS-active drugs can directly or indirectly affect the function of ion channels, which are crucial for neuronal excitability and signaling.

It is important to emphasize that these are general mechanisms for CNS stimulants and have not been specifically demonstrated for this compound in the scientific literature.

Conclusion

The request for an in-depth technical guide on the in vitro and in vivo effects of this compound on neuronal activity cannot be fulfilled due to a profound lack of available scientific data. While the compound is classified as a CNS stimulant, the detailed research necessary to produce the requested tables, protocols, and diagrams has not been published or is not publicly accessible. Further research would be required to elucidate the neuropharmacological profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. List of CNS stimulants + Uses & Side Effects - Drugs.com [drugs.com]

- 4. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H24N2O3 | CID 4045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mefexamide Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Foreword

Mefexamide, a central nervous system stimulant formerly marketed under brand names such as Perneuron and Timodyne, is a compound of interest for researchers exploring neuroactive substances.[1] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound hydrochloride (CAS: 3413-64-7). Due to the limited availability of public data on this compound, this document also presents standardized, illustrative experimental protocols for determining these properties, based on general pharmaceutical guidelines and practices.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅ClN₂O₃ | [2][3] |

| Molecular Weight | 316.82 g/mol | [2][3] |

| Appearance | Solid powder |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available quantitative solubility data for this compound hydrochloride is limited.

Quantitative Solubility Data

| Solvent/Condition | Solubility | Source |

| Aqueous Buffer (pH 7.4) | 32 µg/mL | |

| Dimethyl Sulfoxide (DMSO) | 10 mM |

Experimental Protocol for Solubility Determination (Illustrative)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents.

Objective: To determine the saturation solubility of this compound hydrochloride in a range of relevant solvents at controlled temperature.

Materials:

-

This compound hydrochloride

-

Purified water

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

-

Ethanol

-

Methanol

-

Propylene glycol

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound hydrochloride to separate vials containing a known volume of each solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After agitation, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the HPLC method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC-UV method.

Data Analysis: The solubility is reported as the mean concentration of at least three independent determinations for each solvent.

Stability Profile

Understanding the stability of this compound hydrochloride is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. General storage recommendations suggest keeping the compound in a dry, dark place at 0 - 4 °C for short-term storage and -20 °C for long-term storage. It is considered stable for a few weeks during shipping at ambient temperatures.

Forced Degradation Studies

The following sections outline illustrative protocols for conducting forced degradation studies on this compound hydrochloride. The goal of these studies is to induce a target degradation of 5-20%.

Objective: To evaluate the stability of this compound hydrochloride in aqueous solutions at different pH values.

Protocol:

-

Acidic Hydrolysis: Dissolve this compound hydrochloride in 0.1 M hydrochloric acid and store at 60°C.

-

Neutral Hydrolysis: Dissolve this compound hydrochloride in purified water and store at 60°C.

-

Alkaline Hydrolysis: Dissolve this compound hydrochloride in 0.1 M sodium hydroxide and store at 60°C.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples from the acidic and alkaline conditions before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent drug and the formation of any degradation products.

Objective: To assess the susceptibility of this compound hydrochloride to oxidation.

Protocol:

-

Dissolve this compound hydrochloride in a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by a stability-indicating HPLC method.

Objective: To determine the effect of light exposure on the stability of this compound hydrochloride.

Protocol:

-

Expose a solid sample and a solution of this compound hydrochloride to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Maintain a control sample in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Objective: To evaluate the stability of this compound hydrochloride in the solid state when exposed to heat.

Protocol:

-

Place a sample of solid this compound hydrochloride in a controlled temperature oven (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).

-

Prepare solutions of the samples and analyze by a stability-indicating HPLC method.

Stability-Indicating Method (SIM) Development (Illustrative)

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for this purpose.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of this compound hydrochloride).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity is demonstrated by the ability to resolve the this compound hydrochloride peak from all degradation product peaks.

Visualizations

Experimental Workflows

Caption: Workflow for solubility determination of this compound hydrochloride.

Caption: General workflow for forced degradation studies.

Potential Degradation Pathway

Caption: Postulated primary degradation pathway for this compound.

Conclusion

This technical guide consolidates the currently available solubility and stability information for this compound hydrochloride. While specific, comprehensive data is scarce, the provided illustrative protocols offer a robust framework for researchers and drug development professionals to conduct their own detailed investigations. The established solubility in aqueous buffer at physiological pH and the identification of a potential N-demethylation degradation pathway serve as important foundational knowledge for future formulation and analytical development efforts. Further research is warranted to fully characterize the solubility and stability profile of this compound under a wider range of conditions.

References

Spectroscopic and Mechanistic Analysis of Mefexamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefexamide is a central nervous system (CNS) stimulant that has been a subject of interest in pharmacological research. Understanding its molecular characteristics through spectroscopic analysis is crucial for its identification, characterization, and for elucidating its mechanism of action. This technical guide provides an in-depth overview of the spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines detailed experimental protocols and a proposed signaling pathway based on its classification as a CNS stimulant.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound (Molecular Formula: C₁₅H₂₄N₂O₃, Molecular Weight: 280.36 g/mol ) provides critical information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.[1][2][3]

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Ion [M]⁺ | m/z 280.18 | Predicted |

| Major Fragment Ions (m/z) | ||

| 137 | [C₈H₉O₂]⁺ | PubChem |

| 123 | [C₇H₇O₂]⁺ | PubChem |

| 109 | [C₇H₉O]⁺ | PubChem |

| 99 | [C₅H₁₁N₂]⁺ | PubChem |

| 86 | [C₅H₁₂N]⁺ | Predicted |

| 72 | [C₄H₁₀N]⁺ | Predicted |

| 58 | [C₃H₈N]⁺ | Predicted |

Note: Fragmentation data is based on publicly available mass spectra and predicted fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃-CH₂-N) | 1.0 - 1.2 | Triplet | 6H |

| H-b (CH₃-CH₂ -N) | 2.5 - 2.7 | Quartet | 4H |

| H-c (N-CH₂ -CH₂-NH) | 2.7 - 2.9 | Triplet | 2H |

| H-d (N-CH₂-CH₂ -NH) | 3.3 - 3.5 | Triplet | 2H |

| H-e (O-CH₂ -C=O) | 4.5 - 4.7 | Singlet | 2H |

| H-f (Aromatic C-H) | 6.8 - 7.0 | Multiplet | 4H |

| H-g (O-CH₃ ) | 3.7 - 3.9 | Singlet | 3H |

| H-h (N-H ) | 7.5 - 8.5 | Broad Singlet | 1H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃-CH₂-N) | 10 - 15 |

| C-2 (CH₃-C H₂-N) | 45 - 50 |

| C-3 (N-C H₂-CH₂-NH) | 48 - 53 |

| C-4 (N-CH₂-C H₂-NH) | 35 - 40 |

| C-5 (O-C H₂-C=O) | 65 - 70 |

| C-6 (Aromatic C-H) | 114 - 116 |

| C-7 (Aromatic C-OCH₃) | 154 - 156 |

| C-8 (Aromatic C-O) | 150 - 152 |

| C-9 (O-C H₃) | 55 - 60 |

| C-10 (C=O) | 168 - 172 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide) | 1630 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1230 - 1270 (asymmetric) 1020 - 1075 (symmetric) | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The instrument can be a standalone spectrometer or coupled to a chromatographic system (e.g., LC-MS or GC-MS).

-

-

Data Acquisition:

-

Direct Infusion: Infuse the sample solution directly into the ion source at a constant flow rate.

-

Chromatography-Coupled: Inject the sample onto a suitable LC or GC column to separate it from any impurities before it enters the mass spectrometer.

-

Acquire mass spectra in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺ or [M]⁺•.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the known structure of this compound.

-

Mechanism of Action and Signaling Pathway

This compound is classified as a central nervous system (CNS) stimulant.[4][5] The general mechanism of action for many CNS stimulants involves the modulation of neurotransmitter systems, primarily by increasing the synaptic levels of monoamines such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is often achieved by inhibiting their reuptake or promoting their release from presynaptic neurons.

The following diagram illustrates a generalized signaling pathway for a CNS stimulant like this compound, focusing on the dopaminergic synapse.

Caption: Generalized signaling pathway of this compound as a CNS stimulant.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between this compound's structure and its spectroscopic properties.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a CNS stimulant. While complete experimental spectra are not widely available, the presented data, including mass spectrometry results and predicted NMR and IR characteristics, offer a solid foundation for its analytical identification and characterization. The detailed experimental protocols provide a practical framework for researchers to obtain high-quality spectroscopic data. The proposed signaling pathway, based on its classification as a CNS stimulant, offers a starting point for further mechanistic studies. The workflows presented herein illustrate the logical progression from sample analysis to structural confirmation, providing a clear roadmap for the comprehensive investigation of this compound and related compounds.

References

Review of Early Clinical Studies on Timodyne (Mefexamide): A Methodological Framework in the Absence of Comprehensive Data

Therefore, this whitepaper will first present the limited available information on Mefexamide and then provide a methodological template for the kind of in-depth analysis requested. This framework is designed for researchers, scientists, and drug development professionals to utilize should they gain access to the primary historical data. This compound has also been known by the names Perneuron, Peroxinorm, ANP-297, mefexadyne, and mexephenamide.

Introduction to Timodyne (this compound)

Timodyne, with the active ingredient this compound, was developed as a psychostimulant. Its clinical application and therapeutic profile were explored in studies conducted several decades ago. The primary piece of evidence for its early clinical evaluation is a study titled, "Etude clinique et électroencéphalographique de la méfexamide" (Clinical and electroencephalographic study of this compound), published in 1969. Without access to the full text of this and potentially other proprietary or obscure reports, a thorough review is impossible.

Quantitative Data Summary: A Template for Analysis

Should the primary data from early clinical trials of this compound become available, the following tables provide a structured format for the clear and comparative presentation of all quantitative findings.

Table 1: Pharmacokinetic Profile of this compound in Early Human Studies

| Parameter | Value (Mean ± SD) | No. of Subjects | Dosing Regimen | Study Reference |

| Absorption | ||||

| Tmax (h) | ||||

| Cmax (ng/mL) | ||||

| AUC (ng·h/mL) | ||||

| Bioavailability (%) | ||||

| Distribution | ||||

| Vd (L/kg) | ||||

| Protein Binding (%) | ||||

| Metabolism | ||||

| Major Metabolites | ||||

| Metabolic Pathways | ||||

| Excretion | ||||

| t½ (h) | ||||

| Clearance (L/h/kg) | ||||

| Excretion Routes |

Table 2: Efficacy Measures from Early Clinical Trials of this compound

| Indication | Outcome Measure | This compound (Mean ± SD) | Placebo/Comparator (Mean ± SD) | p-value | Study Reference |

| Depression | |||||

| Hamilton Depression Rating Scale | |||||

| Beck Depression Inventory | |||||

| Narcolepsy | |||||

| Epworth Sleepiness Scale | |||||

| Maintenance of Wakefulness Test | |||||

| Fatigue | |||||

| Fatigue Severity Scale |

Table 3: Safety and Tolerability Profile of this compound in Early Clinical Studies

| Adverse Event | Frequency in this compound Group (%) | Frequency in Placebo/Comparator Group (%) | Severity | Study Reference |

| Cardiovascular | ||||

| Tachycardia | ||||

| Hypertension | ||||

| Neurological | ||||

| Insomnia | ||||

| Headache | ||||

| Dizziness | ||||

| Gastrointestinal | ||||

| Nausea | ||||

| Dry Mouth |

Experimental Protocols: A Blueprint for Documentation

A detailed understanding of the methodologies employed in the early clinical studies is critical for evaluating the validity and applicability of the findings. Should the original study reports be obtained, the following sections should be meticulously detailed.

Study Design and Patient Population

This section would describe the overall design of the clinical trials, including whether they were randomized, placebo-controlled, double-blind, or open-label studies. A thorough characterization of the patient population would be provided, including inclusion and exclusion criteria, baseline demographics, and the diagnostic criteria used for the studied indications.

Dosing and Administration

Details of the dosing regimens of this compound would be presented here, including the doses used, the frequency of administration, and the duration of the treatment periods. Information on dose titration schedules, if any, would also be included.

Efficacy and Safety Assessments

The specific methods used to assess the efficacy and safety of this compound would be outlined. This would include the names of the rating scales used, the schedule of assessments, and the procedures for monitoring and recording adverse events.

Bioanalytical Methods

For pharmacokinetic studies, a detailed description of the analytical methods used to measure this compound and its metabolites in biological fluids (e.g., plasma, urine) would be provided. This would include information on the type of assay (e.g., HPLC, GC-MS), its validation parameters (e.g., sensitivity, specificity, linearity), and the sample collection and processing procedures.

Visualizations: Illustrating Key Concepts

Visual representations are invaluable for conveying complex information. The following are examples of diagrams that would be generated using the Graphviz (DOT language) if the necessary information on this compound's mechanism of action and experimental workflows were available.

Proposed Signaling Pathway of this compound

If the mechanism of action of this compound involves interaction with specific signaling pathways, a diagram would be created to illustrate these interactions.

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for a Pharmacokinetic Study

A diagram illustrating the workflow of a typical pharmacokinetic study would provide a clear overview of the experimental process.

Caption: Standard workflow for a clinical pharmacokinetic study.

Conclusion

The creation of a comprehensive technical guide on the early clinical studies of Timodyne (this compound) is severely hampered by the lack of accessible primary data. While the existence of at least one early clinical study from 1969 has been established, its contents remain elusive. The templates and frameworks provided in this document are intended to serve as a guide for the rigorous analysis and presentation of such data, should it become available to the research community. Further investigation into historical corporate archives, regulatory submissions, and specialized medical libraries may be necessary to unearth the detailed information required for a complete scientific review.

Methodological & Application

Application Notes: Mefenamic Acid Administration in Rodent Models

Introduction

Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, is utilized in preclinical rodent models to investigate its analgesic, anti-inflammatory, and neuroprotective properties.[1] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] Recent studies have also highlighted its role in inhibiting the NLRP3 inflammasome, a key component of the inflammatory response, suggesting its therapeutic potential in neurodegenerative diseases like Alzheimer's.[3][4] This document provides a detailed protocol for the administration of mefenamic acid to rodent models based on published research, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics and Metabolism

Mefenamic acid is rapidly absorbed after oral administration, reaching peak plasma levels in 2 to 4 hours. It has a relatively short elimination half-life of approximately 2 hours in humans, though this may vary in rodent models. The drug is over 90% bound to plasma proteins. Metabolism primarily occurs in the liver via the cytochrome P450 enzyme CYP2C9, leading to the formation of 3-hydroxymethyl mefenamic acid and subsequently 3-carboxymefenamic acid. These metabolites are then excreted mainly through the kidneys.

Experimental Protocols

1. Neuroprotection Model (Alzheimer's Disease)

This protocol is adapted from studies investigating the neuroprotective effects of mefenamic acid in rodent models of Alzheimer's disease.

-

Animal Model: Female Lister hooded rats (200–230 g) or 3xTg-AD mice (13-14 months of age).

-

Disease Induction (Rat Model): Acute unilateral intracerebroventricular injection of soluble Aβ1-42 (5 nmol in 10 µl).

-

Mefenamic Acid Preparation: Dissolve mefenamic acid in a suitable vehicle. For intraperitoneal injections, a vehicle such as 10% Dimethyl sulfoxide (DMSO) in palm oil can be used. For osmotic minipumps, the vehicle should be appropriate for continuous delivery.

-

Administration Protocol (Rat Model):

-

Route: Intraperitoneal (i.p.) injection.

-

Dosage: 5 mg/kg body weight.

-

Frequency: Daily for 14 days, starting one day before the Aβ1-42 injection.

-

-

Administration Protocol (Mouse Model):

-

Route: Continuous infusion via osmotic minipump.

-

Dosage: 25 mg/kg per day.

-

Duration: 28 days.

-

-

Outcome Measures:

-

Cognitive Function: Novel Object Recognition (NOR) test to assess memory.

-

Neuroinflammation: Immunohistochemical analysis of brain sections for microglial activation (Iba1) and IL-1β expression.

-

2. Ischemic Stroke Model

This protocol is based on a study evaluating the neuroprotective effects of mefenamic acid in a rat model of ischemic stroke.

-

Animal Model: Adult male Wistar rats.

-

Disease Induction: 2-hour middle cerebral artery occlusion (MCAO).

-

Mefenamic Acid Preparation: Prepare for intracerebroventricular infusion.

-

Administration Protocol:

-

Route: Intracerebroventricular (ICV) infusion via an osmotic minipump.

-

Dosage: 0.5 or 1 mg/kg.

-

Duration: Continuous infusion for 24 hours, starting 1 hour prior to MCAO.

-

-

Outcome Measures:

-

Infarct volume and total ischemic brain damage assessment.

-

In vitro assessment of glutamate-evoked excitotoxicity in cultured hippocampal neurons.

-

3. Immunomodulation and Nephrotoxicity Studies

This protocol is derived from studies investigating the immunomodulatory and potential toxic effects of mefenamic acid in mice.

-

Animal Model: Mice.

-

Mefenamic Acid Preparation: Dissolve in 10% Dimethyl sulfoxide (DMSO) in Palm oil for intraperitoneal injection.

-

Administration Protocol (Immunomodulation):

-

Route: Intraperitoneal (i.p.).

-

Dosage: Low (1.5 mg/kg), medium (3 mg/kg), and high (5 mg/kg) doses.

-

Frequency: Daily for 10 days.

-

-

Administration Protocol (Nephrotoxicity):

-

Route: Intraperitoneal (i.p.).

-

Acute Dosing: Single dose of 100 or 200 mg/kg.

-

Chronic Dosing: Daily doses of 50 or 100 mg/kg for 14 days.

-

-

Outcome Measures:

-

Immunomodulation: Hematological analysis (WBC, RBC, hemoglobin, lymphocytes, neutrophils), delayed-type hypersensitivity (DTH) response, and hemagglutination assay.

-

Nephrotoxicity: Measurement of plasma blood urea nitrogen (BUN) and creatinine levels, and histological examination of kidney tissue.

-

Data Presentation

Table 1: Mefenamic Acid Dosage and Administration in Rodent Models

| Research Area | Animal Model | Dosage | Route of Administration | Treatment Duration | Reference |

| Neuroprotection (Alzheimer's) | Female Lister Hooded Rats | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | |

| Neuroprotection (Alzheimer's) | 3xTg-AD Mice | 25 mg/kg/day | Osmotic Minipump | 28 days | |

| Neuroprotection (Stroke) | Adult Male Wistar Rats | 0.5 or 1 mg/kg | Intracerebroventricular (ICV) | 24 hours | |

| Immunomodulation | Mice | 1.5, 3, or 5 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | |

| Nephrotoxicity (Acute) | Mice | 100 or 200 mg/kg | Intraperitoneal (i.p.) | Single dose | |

| Nephrotoxicity (Chronic) | Mice | 50 or 100 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | |

| Reproductive System Effects | Female Albino Rats | 10 or 20 mg/kg | Oral Gavage | 35 days |

Table 2: Pharmacokinetic Parameters of Mefenamic Acid

| Parameter | Value | Species | Reference |

| Bioavailability | ~90% (oral) | Human | |

| Protein Binding | >90% | Human | |

| Metabolism | Hepatic (CYP2C9) | Human | |

| Elimination Half-life | ~2 hours | Human | |

| Excretion | Renal (52-67%), Fecal (20-25%) | Human | |

| Oral LD50 | 740 mg/kg | Rat |

Mandatory Visualization

Caption: Mefenamic acid inhibits the NLRP3 inflammasome, blocking inflammatory cytokine production.

Caption: A typical workflow for conducting in vivo studies with mefenamic acid in rodent models.

References

Application Note: Quantification of Mefexamide in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mefexamide in human plasma. The described method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and clinical research.

Introduction

This compound is a psychostimulant drug, and its quantification in biological matrices is essential for pharmacokinetic and toxicological studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[1] This application note provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in human plasma, which would require validation according to regulatory guidelines.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d6 (proposed internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of this compound-d6 (Internal Standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate this compound working solutions to prepare CS and QC samples at various concentration levels.

Sample Preparation

-

Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound-d6 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 293.2 114.1 20 | this compound-d6 | 299.2 | 120.1 | 20 |

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

The following tables summarize the hypothetical quantitative data from a method validation study.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 0.025x + 0.001 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |

| High | 800 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85-115 | 85-115 |

| High | 800 | 85-115 | 85-115 |

Visualizations

Caption: Overall experimental workflow for this compound quantification.

Caption: Logical relationship of method validation parameters.

Conclusion

This application note presents a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a solid foundation for method development and validation. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation extraction makes this method potentially robust and suitable for high-throughput analysis in a research setting. It is imperative that this method undergoes a full validation to demonstrate its suitability for its intended purpose.

References

Application Notes and Protocols for Assessing the Neuroactivity of Mefexamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefexamide is a compound that has been clinically observed to exhibit psychotonic and antidepressant properties.[1][2] Psychotropic agents are known to exert their therapeutic effects by modulating brain monoamines and other neurotransmitter systems.[3] The precise molecular and cellular mechanisms underlying the neuroactivity of this compound, however, remain to be fully elucidated. As with many antidepressant compounds, its efficacy is likely linked to the promotion of neuroplasticity, a process that can be investigated through various in vitro cell-based assays.[4]

This document provides a comprehensive guide for the initial assessment of this compound's neuroactive profile using established cell-based assays. Due to a lack of publicly available preclinical data for this compound, this application note serves as a foundational framework for researchers to begin characterizing its effects on neuronal health, morphology, and connectivity. The protocols detailed herein are designed to be adapted for screening and mechanistic studies, providing a robust starting point for investigating this compound's therapeutic potential.

The following sections outline protocols for fundamental assays in neuropharmacology:

-

Neuronal Viability and Neurotoxicity Assays: To determine the therapeutic window and potential cytotoxic effects of this compound.

-

Neurite Outgrowth Assay: To assess the impact of this compound on neuronal differentiation and plasticity.[5]

-

Synaptogenesis Assay: To evaluate the effect of this compound on the formation of synaptic connections between neurons.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized to allow for clear interpretation and comparison across different concentrations of this compound and controls. The following tables are presented as templates for data organization.

Table 1: Neuronal Viability and Neurotoxicity Data

| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Release) |

| Vehicle Control | 100 ± 5.2 | 0 ± 2.1 |

| 0.1 | 102 ± 4.8 | 1.5 ± 1.8 |

| 1 | 98 ± 6.1 | 3.2 ± 2.5 |

| 10 | 95 ± 5.5 | 5.8 ± 3.0 |

| 50 | 75 ± 7.3 | 24.5 ± 4.2 |

| 100 | 40 ± 8.9 | 58.9 ± 6.7 |

| Positive Control (e.g., Staurosporine) | 10 ± 3.4 | 95 ± 4.5 |

Data are represented as mean ± standard deviation.

Table 2: Neurite Outgrowth Assay Data

| This compound Conc. (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Cell | Number of Branch Points per Cell |

| Vehicle Control | 50 ± 8.5 | 3.2 ± 0.8 | 2.1 ± 0.5 |

| 0.1 | 55 ± 9.1 | 3.5 ± 0.9 | 2.4 ± 0.6 |

| 1 | 72 ± 10.3 | 4.1 ± 1.0 | 3.5 ± 0.8 |

| 10 | 85 ± 11.2 | 4.8 ± 1.2 | 4.2 ± 1.1 |

| 50 | 60 ± 9.8 | 3.8 ± 0.9 | 2.9 ± 0.7 |

| Positive Control (e.g., BDNF) | 110 ± 12.5 | 5.5 ± 1.4 | 6.3 ± 1.5 |

Data are represented as mean ± standard deviation.

Table 3: Synaptogenesis Assay Data

| This compound Conc. (µM) | Synapse Density (Puncta per 100 µm of Dendrite) | Pre-synaptic Puncta Intensity (RFU) | Post-synaptic Puncta Intensity (RFU) |

| Vehicle Control | 8.2 ± 1.5 | 1500 ± 250 | 1800 ± 300 |

| 0.1 | 9.1 ± 1.7 | 1650 ± 280 | 1950 ± 320 |

| 1 | 12.5 ± 2.1 | 2100 ± 350 | 2400 ± 400 |

| 10 | 15.8 ± 2.5 | 2800 ± 450 | 3200 ± 500 |

| 50 | 10.1 ± 1.9 | 1800 ± 310 | 2100 ± 360 |

| Positive Control (e.g., Glycine) | 18.2 ± 2.8 | 3500 ± 550 | 4000 ± 600 |

RFU = Relative Fluorescence Units. Data are represented as mean ± standard deviation.

Experimental Protocols

Neuronal Viability and Neurotoxicity Assays

These assays are crucial for determining the concentration range of this compound that is non-toxic to neuronal cells, a prerequisite for subsequent functional assays. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.

a. Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a common model. For a more differentiated phenotype, cells can be pre-treated with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).

-

Culture Conditions: Culture cells in a humidified incubator at 37°C with 5% CO2.

b. MTT Assay Protocol

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control. Include a positive control for cytotoxicity (e.g., 1 µM staurosporine). Incubate for 24-48 hours.

-